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molecular formula C12H11BrClN3 B8694597 3-Bromo-4-(4-chlorophenyl)-2-hydrazinyl-6-methylpyridine CAS No. 917969-67-6

3-Bromo-4-(4-chlorophenyl)-2-hydrazinyl-6-methylpyridine

Cat. No. B8694597
M. Wt: 312.59 g/mol
InChI Key: JMXKCZBBTJLRAC-UHFFFAOYSA-N
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Patent
US07572808B2

Procedure details

To a suspension of 3-bromo-2-chloro-4-(4-chlorophenyl)-6-methylpyridine (0.18 g, 0.56 mmol) in dioxane (4 mL) at room temperature was added anhydrous hydrazine (0.4 mL). The resulting mixture was stirred at 65° C. for 1 h. Analysis by HPLC/MS indicated the reaction was not complete. Additional anhydrous hydrazine (0.3 mL) was added, and the reaction mixture was stirred at 65° C. for 4 h more. After cooling to room temperature, the reaction mixture was concentrated under reduced pressure. To the residue was added water, and the resulting suspension was sonicated for 5 min. The resulting slurry was filtered, and the collected solid was washed with water (10 mL×2), then dried in a 45° C. vacuum oven for 16 h to afford 160 mg (90%) of the title compound as a white solid. HPLC/MS: retention time=2.53 min, [M+H]+=312.1.
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](Cl)=[N:4][C:5]([CH3:15])=[CH:6][C:7]=1[C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1.[NH2:17][NH2:18]>O1CCOCC1>[Br:1][C:2]1[C:3]([NH:17][NH2:18])=[N:4][C:5]([CH3:15])=[CH:6][C:7]=1[C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
0.18 g
Type
reactant
Smiles
BrC=1C(=NC(=CC1C1=CC=C(C=C1)Cl)C)Cl
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0.4 mL
Type
reactant
Smiles
NN
Step Three
Name
Quantity
0.3 mL
Type
reactant
Smiles
NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 65° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 65° C. for 4 h more
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added water
CUSTOM
Type
CUSTOM
Details
the resulting suspension was sonicated for 5 min
Duration
5 min
FILTRATION
Type
FILTRATION
Details
The resulting slurry was filtered
WASH
Type
WASH
Details
the collected solid was washed with water (10 mL×2)
CUSTOM
Type
CUSTOM
Details
dried in a 45° C. vacuum oven for 16 h
Duration
16 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C(=NC(=CC1C1=CC=C(C=C1)Cl)C)NN
Measurements
Type Value Analysis
AMOUNT: MASS 160 mg
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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